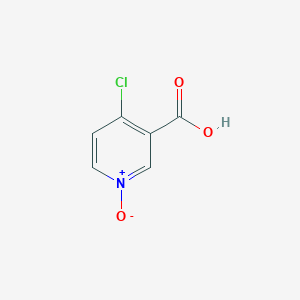
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid typically involves the chlorination of pyridine derivatives followed by oxidation and carboxylation reactions. One common method involves the chlorination of pyridine-3-carboxylic acid using thionyl chloride or phosphorus pentachloride, followed by oxidation with hydrogen peroxide or a similar oxidizing agent .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved often include inhibition of key metabolic processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-oxo-1lambda~5~-pyridine-3-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxylic acid group.
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-Chloro-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
1074-93-7 |
|---|---|
Molecular Formula |
C6H4ClNO3 |
Molecular Weight |
173.55 g/mol |
IUPAC Name |
4-chloro-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C6H4ClNO3/c7-5-1-2-8(11)3-4(5)6(9)10/h1-3H,(H,9,10) |
InChI Key |
MKPSHFOVHWEBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=CC(=C1Cl)C(=O)O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


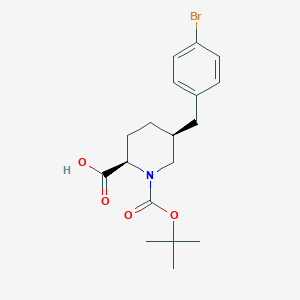
![3-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-1,3-dihydroindol-2-one](/img/structure/B14746198.png)
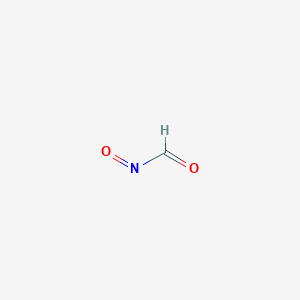

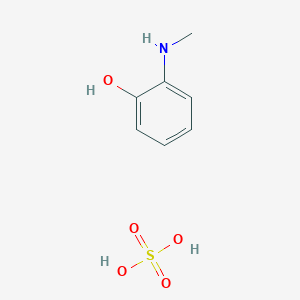



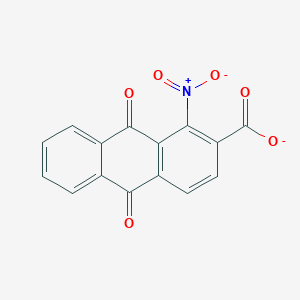
![5H-Phosphinolino[4,3-b]indole](/img/structure/B14746234.png)
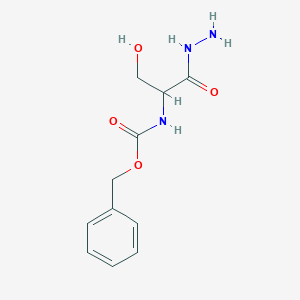


![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
